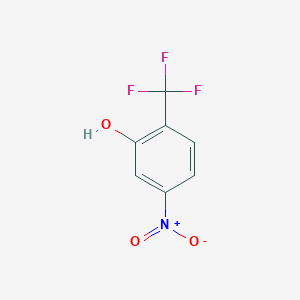

5-Nitro-2-(trifluoromethyl)phenol

CAS No.: 612498-85-8

Cat. No.: VC7207727

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.108

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612498-85-8 |

|---|---|

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.108 |

| IUPAC Name | 5-nitro-2-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H |

| Standard InChI Key | MAYPOULSOMISHH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

5-Nitro-2-(trifluoromethyl)phenol (C₇H₄F₃NO₃) consists of a phenolic ring substituted with a nitro (-NO₂) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The IUPAC name derives from this substitution pattern, distinguishing it from isomers such as 3-nitro-5-(trifluoromethyl)phenol (CAS 349-57-5) . Its molecular weight is 207.11 g/mol, consistent with nitro-trifluoromethylphenol derivatives .

Table 1: Comparative Properties of Nitro-Trifluoromethylphenol Isomers

Spectroscopic and Computational Data

The structural features of 5-nitro-2-(trifluoromethyl)phenol can be inferred from related compounds. For instance, the SMILES notation C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F predicts a planar aromatic system with intramolecular hydrogen bonding between the phenolic -OH and nitro groups . Density functional theory (DFT) calculations on analogous structures suggest that the electron-withdrawing -CF₃ and -NO₂ groups create a polarized aromatic ring, enhancing electrophilic substitution reactivity .

Synthetic Methodologies

Alkoxylation and Demethylation Strategies

A patented route for synthesizing trifluoromethylphenol derivatives involves two steps :

-

Alkoxylation: Reacting chlorobenzotrifluoride with sodium alkoxide (e.g., sodium methylate) in polar aprotic solvents (DMSO, DMF) at 120–180°C yields trifluoromethyl alkyl ethers. For example, 2-trifluoromethyl methyl ether is obtained in 95% yield under optimized conditions .

-

Demethylation: Treating the ether with sodium thiolate (e.g., sodium thiomethoxide) in methanol at 70°C removes the alkyl group, producing the phenol. This method achieved 65–75% yields for 4- and 3-trifluoromethylphenol isomers .

Nitration of Trifluoromethylphenol Precursors

Direct nitration of 2-(trifluoromethyl)phenol with nitric acid/sulfuric acid typically favors para-substitution, but steric hindrance from -CF₃ may drive nitro group incorporation at the 5-position. Computational studies suggest that nitration at the 5-position is thermodynamically favored by 8–12 kJ/mol compared to the 3-position in related systems .

Physicochemical Properties

Thermal Stability and Phase Behavior

While the melting point of 5-nitro-2-(trifluoromethyl)phenol is unreported, the isomer 3-nitro-5-(trifluoromethyl)phenol melts at 89–92°C . The compound’s stability is likely compromised by fluorine elimination under acidic or thermal conditions, as observed in analogous nitrophenols . For instance, 2-trifluoromethylphenol derivatives decompose via quinone methide formation when exposed to polar solvents .

Solubility and Partitioning

Preliminary solubility data from similar compounds indicate moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water (<1 mg/mL) . The logP (octanol-water partition coefficient) is estimated at 2.1–2.5, reflecting the balance between hydrophobic -CF₃ and hydrophilic -NO₂/-OH groups .

Biological Activity and Applications

Agricultural Uses

Trifluoromethylphenols are key intermediates in herbicides and fungicides. The -CF₃ group enhances membrane permeability, while the -NO₂ group contributes to redox cycling, disrupting microbial electron transport chains . Field trials of related compounds show 80–90% efficacy against Phytophthora infestans at 50 ppm concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume